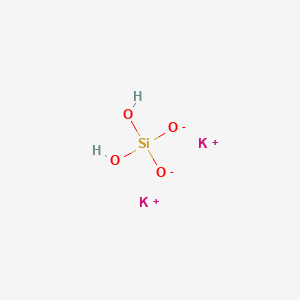
Dipotassium;dihydroxy(dioxido)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium silicate is an inorganic compound with the chemical formula K₂SiO₃. It is a member of the silicate family, which includes various compounds composed of silicon and oxygen. Dipotassium silicate is commonly found in the form of white crystals or colorless solutions and is known for its high alkalinity and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium silicate can be synthesized in the laboratory by treating silica (SiO₂) with potassium hydroxide (KOH). The reaction is as follows:
SiO2+2KOH→K2SiO3+H2O
This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of dipotassium silicate often involves the fusion process, where potassium carbonate (K₂CO₃) is heated with pure silica sand at high temperatures. The reaction yields dipotassium silicate and carbon dioxide:
K2CO3+SiO2→K2SiO3+CO2
This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dipotassium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: When exposed to acids, dipotassium silicate reacts to form silica and the corresponding potassium salts.
Hydrolysis: In aqueous solutions, dipotassium silicate can hydrolyze to form silicic acid and potassium hydroxide.
Common Reagents and Conditions
Acids: Common acids used in reactions with dipotassium silicate include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).
Alkaline Conditions: The compound is stable under alkaline conditions but reacts readily with acids.
Major Products Formed
Silica (SiO₂): Formed when dipotassium silicate reacts with acids.
Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.
Scientific Research Applications
Dipotassium silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a source of silicon in synthesis processes.
Biology: Employed in studies related to plant biology, where it is used to enhance plant growth and resistance to diseases.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of cement, ceramics, and as a corrosion inhibitor in metal cleaning formulations
Mechanism of Action
The mechanism by which dipotassium silicate exerts its effects is primarily through its high alkalinity and ability to form silicate structures. In biological systems, it enhances the structural integrity of plant cell walls by providing silicon, which strengthens the cell walls and improves resistance to environmental stressors .
Comparison with Similar Compounds
Similar Compounds
Sodium Silicate (Na₂SiO₃): Similar in structure and properties but contains sodium instead of potassium.
Potassium Metasilicate (K₂SiO₃): Another form of potassium silicate with a slightly different structure.
Calcium Silicate (CaSiO₃): Contains calcium instead of potassium and is used in different applications such as construction materials
Uniqueness
Dipotassium silicate is unique due to its high solubility in water and its ability to provide both potassium and silicon, making it valuable in agricultural and industrial applications. Its high alkalinity also makes it an effective corrosion inhibitor and cleaning agent .
Properties
Molecular Formula |
H2K2O4Si |
|---|---|
Molecular Weight |
172.30 g/mol |
IUPAC Name |
dipotassium;dihydroxy(dioxido)silane |
InChI |
InChI=1S/2K.H2O4Si/c;;1-5(2,3)4/h;;1-2H/q2*+1;-2 |
InChI Key |
GWLHZBCSYLIXFK-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


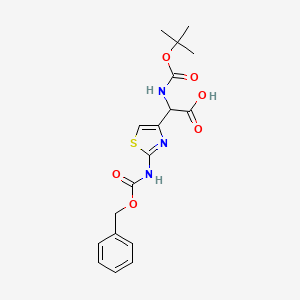
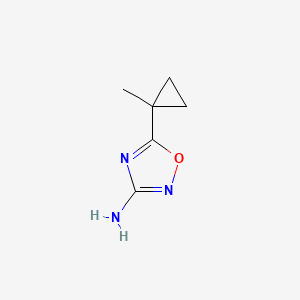
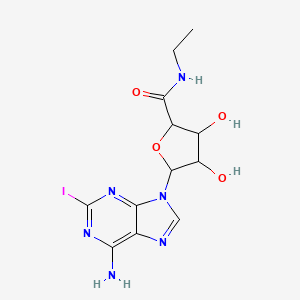

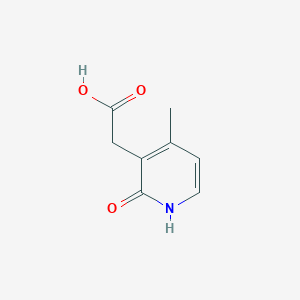
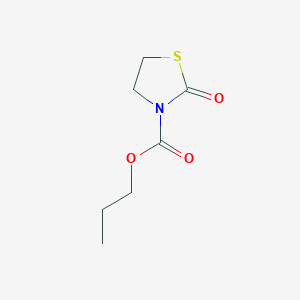
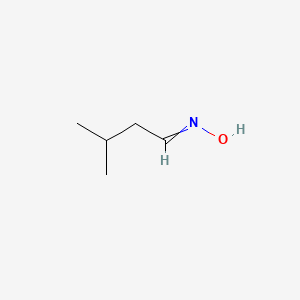
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)

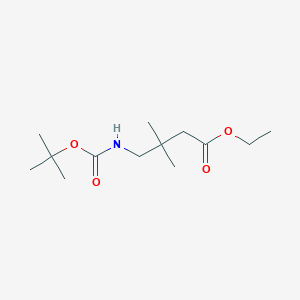
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
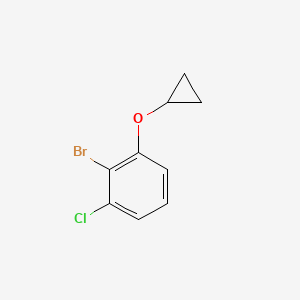
![6-Bromo-3-iodo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13970958.png)
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
